3-Iodophenanthrene
Overview
Description
3-Iodophenanthrene is an organic compound with the molecular formula C14H9I . It is a derivative of phenanthrene, where an iodine atom is substituted at the third position of the phenanthrene ring.
Mechanism of Action
Target of Action
3-Iodophenanthrene is a phenanthrene derivative that has been identified as an allosteric modulator of NMDA receptors . The N-methyl-D-aspartate (NMDA) receptor family regulates various central nervous system functions, such as synaptic plasticity . Hypo- or hyperactivation of nmda receptors is critically involved in many neurological and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the NMDA receptors, in an allosteric manner . This means it binds to a site on the receptor that is distinct from the active site, leading to changes in the receptor’s activity.
Biochemical Pathways
It is known that nmda receptors, the targets of this compound, play a crucial role in various central nervous system functions and are involved in many neurological and psychiatric conditions .
Result of Action
It is known that the compound can modulate the activity of nmda receptors, which could potentially influence various central nervous system functions .
Biochemical Analysis
Biochemical Properties
3-Iodophenanthrene plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially causing oxidative stress and cellular damage . Additionally, this compound has been found to bind to certain proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Moreover, this compound has been reported to alter the expression of genes involved in detoxification processes, thereby impacting cellular metabolism and the overall cellular response to environmental stressors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and subsequent cellular effects . For example, the interaction of this compound with cytochrome P450 enzymes can inhibit their activity, thereby affecting the metabolism of other compounds . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time, depending on factors such as stability, degradation, and long-term cellular effects . In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of this compound may accumulate and exert additional effects on cellular function . Long-term exposure to this compound has been associated with changes in cellular metabolism and increased oxidative stress, which can impact cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be metabolized efficiently by the liver . At higher doses, this compound can cause significant toxicity, including liver damage, oxidative stress, and disruption of normal cellular function . Threshold effects have been observed, where the toxic effects of this compound become more pronounced at doses above a certain level . Additionally, chronic exposure to high doses of this compound can lead to long-term adverse effects on animal health .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification . The metabolism of this compound involves its conversion to various metabolites by cytochrome P450 enzymes . These metabolites can then undergo further biotransformation, including conjugation with glutathione or other cofactors, to facilitate their excretion from the body . The metabolic pathways of this compound can also impact metabolic flux and the levels of other metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of this compound within different cellular compartments . For example, this compound has been shown to bind to albumin in the bloodstream, which facilitates its transport to various tissues . Once inside the cells, this compound can interact with intracellular transporters, such as ATP-binding cassette (ABC) transporters, to modulate its distribution and localization .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function within the cell . This compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of this compound to these compartments is mediated by specific signals and post-translational modifications . For instance, the presence of hydrophobic regions within the structure of this compound can facilitate its insertion into the lipid bilayers of organelles . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodophenanthrene typically involves the iodination of phenanthrene. One common method is the direct iodination of phenanthrene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of phenanthrene.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Various substituted phenanthrene derivatives.
Oxidation Reactions: Phenanthrenequinone.
Reduction Reactions: Phenanthrene.
Scientific Research Applications
3-Iodophenanthrene has diverse applications in scientific research, including:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Drug Development: Its derivatives are studied for potential pharmacological activities.
Material Science: Used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
- 3-Bromophenanthrene
- 3-Chlorophenanthrene
- 3-Fluorophenanthrene
- 3-Nitrophenanthrene
Comparison: 3-Iodophenanthrene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make this compound more reactive in certain substitution reactions, providing access to a wider range of derivatives .
Properties
IUPAC Name |
3-iodophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSMQCABZWOORM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40532017 | |
Record name | 3-Iodophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40532017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33240-31-2 | |
Record name | 3-Iodophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40532017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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